2-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine
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Overview
Description
2-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a trifluoromethyl group, a pyridine ring, and a pyrido[3,4-d]pyrimidine core. These structural elements contribute to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
The synthesis of 2-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperidin-1-yl group: This step involves the nucleophilic substitution of a suitable leaving group with piperidine.
Attachment of the trifluoromethylpyridin-2-yl group: This is often accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using a trifluoromethylpyridine derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
2-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its effects. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine include other pyrido[3,4-d]pyrimidine derivatives and trifluoromethyl-substituted compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For instance:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDKs and have shown promising anticancer activities.
Trifluoromethyl-substituted pyridines: These compounds are known for their enhanced metabolic stability and bioavailability, making them valuable in drug development.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O/c20-19(21,22)15-4-1-6-24-18(15)28-11-13-3-2-8-27(10-13)17-14-5-7-23-9-16(14)25-12-26-17/h1,4-7,9,12-13H,2-3,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRHXVFIYRYNMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CN=C3)COC4=C(C=CC=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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